1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
1500-98-7 |
|---|---|
Molecular Formula |
C11H9Cl3N2O |
Molecular Weight |
291.6 g/mol |
IUPAC Name |
1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-ol |
InChI |
InChI=1S/C11H9Cl3N2O/c12-11(13,14)10(17)5-7-6-15-8-3-1-2-4-9(8)16-7/h1-4,6,10,17H,5H2 |
InChI Key |
VTFZZTFUGRFXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-ol typically involves the nucleophilic addition of quinoxaline derivatives to a trichlorinated ketone precursor, followed by reduction or direct formation of the secondary alcohol. The key synthetic intermediate is often 1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-one, which upon reduction yields the target alcohol.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 1,1,1-trichloropropan-2-one (trichlorinated ketone intermediate) | Chlorination of propan-2-one or related ketones under controlled conditions | Formation of trichlorinated ketone precursor |
| 2 | Nucleophilic addition of quinoxaline to the trichlorinated ketone | Reaction of quinoxaline with 1,1,1-trichloropropan-2-one in suitable solvent, often under reflux | Formation of 1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-one |
| 3 | Reduction of ketone to secondary alcohol | Use of reducing agents such as sodium borohydride or catalytic hydrogenation | Conversion to this compound with high purity |
Detailed Reaction Conditions and Optimization
- Temperature: Controlled heating (typically 60–100°C) during nucleophilic addition to optimize yield and minimize side reactions.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance solubility of reactants.
- Reaction Time: Varies from several hours to overnight depending on scale and reagent purity.
- Purification: Crystallization or chromatographic techniques are employed to isolate the pure alcohol product.
Alternative Synthetic Approaches
Some literature suggests direct reaction of quinoxaline with trichloromethyl-substituted precursors under basic conditions to form the alcohol in a one-pot synthesis, though this method requires careful control of pH and temperature to avoid decomposition.
Research Findings on Preparation
- The reaction of quinoxaline with 1,1,1-trichloropropan-2-one is the most commonly reported route, yielding the ketone intermediate which is then reduced to the alcohol with sodium borohydride, achieving yields above 85% under optimized conditions.
- The purity of the final product is critical for its application in research; thus, reaction parameters such as reagent molar ratios, solvent choice, and temperature are finely tuned to minimize impurities.
- Analytical data such as melting point and boiling point are consistent with literature values: boiling point approximately 403.3ºC at 760 mmHg and density around 1.466 g/cm³.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Multi-step synthesis via ketone intermediate | Quinoxaline, 1,1,1-trichloropropan-2-one, NaBH4 | Reflux in DMF, reduction at room temp | 85–90 | Most reliable and widely used method |
| One-pot synthesis | Quinoxaline, trichloromethyl precursors, base | Controlled pH, moderate heat | 70–80 | Requires strict control, less common |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the C–O bond:
Reaction:
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol + H₂O → Trichloroacetic acid + Quinoxaline-2-propanol derivatives
| Conditions | Products | Notes |
|---|---|---|
| Acidic (e.g., H₂SO₄) | Trichloroacetic acid, Quinoxaline derivatives | Dominant pathway due to trichloromethyl stability |
| Alkaline (e.g., NaOH) | Similar products, slower kinetics | Limited utility due to competing side reactions |
The reaction leverages the electron-withdrawing trichloromethyl group, which destabilizes the adjacent hydroxyl, facilitating nucleophilic attack by water.
Esterification
The hydroxyl group reacts with acylating agents to form esters:
Reaction:
this compound + Acetic anhydride → 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-yl acetate
| Reagent | Product | Yield (Reported) |
|---|---|---|
| Acetic anhydride | Acetate ester | Not quantified |
| Benzoyl chloride | Benzoate ester | Not quantified |
Esterification preserves the quinoxaline core while modifying solubility and reactivity.
Nucleophilic Substitution
The hydroxyl group participates in SN reactions with amines or thiols:
Reaction:
this compound + RNH₂ → 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-amine + H₂O
| Nucleophile | Product Type | Application |
|---|---|---|
| Primary amines | Secondary amines | Bioactive derivative synthesis |
| Thiophenol | Thioether derivatives | Coordination chemistry |
Substitution reactions are critical for generating analogs with enhanced biological activity. The trichloromethyl group indirectly stabilizes transition states via inductive effects.
Coordination Chemistry
The quinoxaline nitrogen atoms and hydroxyl oxygen act as ligands for metal ions:
Example Complexation:
this compound + Cu²⁺ → [Cu(C₁₂H₁₀Cl₃NO)₂]
| Metal Ion | Coordination Site | Observed Stability |
|---|---|---|
| Cu²⁺ | Quinoxaline N, hydroxyl O | Moderate |
| Fe³⁺ | Quinoxaline N | Low |
These complexes are explored for catalytic and materials science applications.
Biological Interactions
Though not a direct chemical reaction, the hydroxyl group’s hydrogen-bonding capability drives interactions with biological targets (e.g., HSP90 isoforms) . Structural analogs lacking the hydroxyl group show reduced activity, underscoring its role in binding .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoxaline have been shown to inhibit the growth of HCT-116 and HeLa cancer cells, with IC50 values indicating their potency in comparison to standard chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCT-116 | 0.81 | HSP90/TRAP1 mediated signaling |
| 2 | HeLa | 0.69 | HDAC inhibition |
| Doxorubicin | HeLa | 2.29 | DNA intercalation |
Plant Growth Regulation
The compound has also been investigated for its potential use as a plant growth regulator. Its structural properties allow it to influence various physiological processes in plants, enhancing growth and resistance to environmental stressors.
Table 2: Efficacy of this compound as a Plant Growth Regulator
| Application Method | Crop Type | Observed Effect |
|---|---|---|
| Foliar Spray | Tomato | Increased fruit yield |
| Soil Application | Wheat | Enhanced root development |
| Seed Treatment | Corn | Improved germination rates |
Case Studies
In field trials, the application of this compound resulted in significant improvements in crop yield and resilience against pests and diseases. For example, treated tomato plants exhibited a marked increase in fruit size and quantity compared to untreated controls.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular proteins and enzymes.
Comparison with Similar Compounds
Key Observations :
- Trichloromethyl vs. Lactam/Phenyl Groups: The trichloromethyl group in the target compound enhances electrophilicity and lipophilicity compared to the lactam ring in 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one or the phenyl group in 2-(3-phenyl-quinoxalin-2-yl)-propan-2-ol . This may influence membrane permeability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
